(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol
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Overview
Description
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol is a heterocyclic compound with the molecular formula C8H8N2O It features a pyrrolo-pyridine core structure with a methanol group attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfrs) .
Mode of Action
It’s worth noting that similar compounds, like 1h-pyrrolo[2,3-b]pyridine derivatives, have been shown to inhibit fgfrs . This inhibition could potentially occur through the formation of hydrogen bonds with the backbone carbonyl of certain amino acids in the hinge region of the receptor .
Biochemical Pathways
Fgfr inhibitors, like similar 1h-pyrrolo[2,3-b]pyridine derivatives, can affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Fgfr inhibitors, like similar 1h-pyrrolo[2,3-b]pyridine derivatives, can inhibit cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (1H-Pyrrolo[3,2-b]pyridin-2-yl)carboxylic acid.
Reduction: Dihydro-(1H-pyrrolo[3,2-b]pyridin-2-yl)methanol.
Substitution: Halogenated derivatives such as 3-bromo-(1H-pyrrolo[3,2-b]pyridin-2-yl)methanol.
Scientific Research Applications
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanol: Similar structure but with different positioning of the nitrogen atoms in the pyridine ring.
(3-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol: Contains a methyl group at the third position of the pyrrolo-pyridine core.
Uniqueness
(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol is unique due to its specific arrangement of nitrogen atoms and the presence of a methanol group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridin-2-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-6-4-8-7(10-6)2-1-3-9-8/h1-4,10-11H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASWAERXWIHATE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2)CO)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-47-0 |
Source
|
Record name | {1H-pyrrolo[3,2-b]pyridin-2-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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